6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are known for their broad spectrum of biological activities, making them significant in pharmaceuticals, agrochemicals, and materials science. This particular compound, with its unique structure, exhibits specific properties that render it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis often begins with the preparation of 2-aminobenzothiazole, a common intermediate.
Thiomethylation: : Introduction of the methylthio group is achieved using agents like methyl iodide (CH3I) in the presence of a base.
Piperazine Substitution: : Piperazine is introduced via nucleophilic substitution, typically using piperazine hydrochloride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, these reactions are scaled up, often with optimized catalysts and solvents to improve yields and reduce costs. Continuous flow chemistry techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxides and sulfones.
Reduction: : Can be reduced, although this is less common.
Substitution: : Participates in various substitution reactions, given its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogens, alkylating agents under mild conditions.
Major Products
Sulfoxides and Sulfones: : Result from oxidation.
Thioethers and Amines: : From substitution reactions depending on the attacking nucleophile.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, it is used as a building block for more complex molecules. Its unique reactivity makes it a versatile intermediate in multi-step syntheses.
Biology
Due to its heterocyclic structure, it serves as a ligand in biochemical studies, often binding to specific proteins or enzymes, facilitating the study of biological pathways.
Medicine
It has potential therapeutic applications, particularly in designing novel drugs with anticancer, antimicrobial, and antiviral properties. Its pharmacophore provides a foundation for developing compounds that can inhibit specific biological targets.
Industry
In materials science, it can be incorporated into polymers or coatings to impart desired properties like increased durability or specific electronic characteristics.
Mechanism of Action
The biological activity of 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole is attributed to its ability to interact with various molecular targets:
Enzymatic Inhibition: : Acts as an inhibitor for certain enzymes, disrupting their normal function.
Protein Binding: : Binds to proteins, affecting their structure and function.
Pathway Modulation: : Alters cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Comparison and Uniqueness
6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole: : Unique for its specific substitution pattern, offering distinct reactivity and biological activity.
2-Piperazin-1-ylbenzothiazole: : Lacks the methylthio group, resulting in different chemical properties and biological activities.
6-(Methylthio)benzothiazole: : Without the piperazine ring, it exhibits reduced or altered biological activity compared to the target compound.
List of Similar Compounds
2-Piperazin-1-ylbenzothiazole
6-(Methylthio)benzothiazole
2-Aminobenzothiazole: (as a common synthetic precursor)
That sums up the detailed overview of this compound
Properties
IUPAC Name |
6-methylsulfanyl-2-piperazin-1-yl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSHYVSPUPVNEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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